6-Fluoro-1-methyl-1H-benzo[d]imidazole
CAS No.: 1187385-86-9
Cat. No.: VC2267781
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1187385-86-9 |
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Molecular Formula | C8H7FN2 |
Molecular Weight | 150.15 g/mol |
IUPAC Name | 6-fluoro-1-methylbenzimidazole |
Standard InChI | InChI=1S/C8H7FN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3 |
Standard InChI Key | AEERHQMQUIVHRC-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C1C=C(C=C2)F |
Canonical SMILES | CN1C=NC2=C1C=C(C=C2)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-Fluoro-1-methyl-1H-benzo[d]imidazole consists of a benzene ring fused to an imidazole ring, with a fluorine atom at position 6 of the benzene portion and a methyl group attached to one of the nitrogen atoms (N1) in the imidazole ring. The molecular formula is C8H7FN2, with a molecular weight of approximately 162.16 g/mol. The compound's structure maintains planarity in the benzimidazole system, which contributes significantly to its interactions with biological targets through π-stacking and other non-covalent interactions.
The presence of the fluorine atom creates an electron-withdrawing effect that influences the electronic distribution throughout the molecule. This fluorination enhances metabolic stability by blocking potential oxidation sites and increases lipophilicity compared to non-fluorinated analogs. The N-methyl group affects hydrogen bonding capabilities and influences pharmacokinetic properties by preventing the formation of hydrogen bonds that would normally occur with the imidazole NH.
Physical Properties
6-Fluoro-1-methyl-1H-benzo[d]imidazole typically presents as a crystalline solid with physical properties that can be inferred from similar benzimidazole derivatives. Although specific data for this exact compound is limited in the search results, comparisons with related compounds allow for reasonable estimations:
Property | 6-Fluoro-1-methyl-1H-benzo[d]imidazole | 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole | Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate |
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Molecular Weight | 162.16 g/mol | 243.06 g/mol | 190.20 g/mol |
Appearance | Crystalline solid | Crystalline solid | Crystalline solid |
Solubility | Soluble in DMSO, DMF, alcohols; limited water solubility | High solubility in polar solvents | High solubility in water and polar solvents |
LogP (estimated) | 2.0-2.5 | 2.7-3.2 | 1.8-2.3 |
Melting Point (estimated) | 160-190°C | 180-210°C | 150-180°C |
The fluorine substitution imparts unique properties to the compound, including enhanced metabolic stability and altered electronic distribution, which influences its interactions with biological systems and chemical reactivity.
Synthesis Methods
Synthetic Approaches
The synthesis of 6-Fluoro-1-methyl-1H-benzo[d]imidazole can be achieved through several methods, drawing from established procedures for benzimidazole derivatives. Based on approaches for similar compounds, the following synthetic routes are viable:
Cyclization of Diaminobenzenes
One common approach involves the cyclization of appropriately substituted diaminobenzene derivatives. For 6-Fluoro-1-methyl-1H-benzo[d]imidazole, this would typically begin with 4-fluoro-1,2-diaminobenzene, which undergoes cyclization with formic acid or an equivalent reagent to form 6-fluorobenzimidazole. Subsequent N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (like sodium hydride or potassium carbonate) yields the target compound.
Phillips Cyclization
Another viable method is the Phillips cyclization, which involves the reaction of 4-fluoroaniline with an appropriate aldehyde or carboxylic acid under oxidative conditions. This approach can be particularly useful for regioselective synthesis when properly controlled.
Reaction Conditions and Optimization
The synthesis of fluorinated benzimidazoles requires careful control of reaction conditions to achieve high yields and purity. For the cyclization of amido-nitriles in the presence of nickel catalysts, mild conditions allow for the inclusion of various functional groups, including aryl halides like fluorine. Key considerations include:
Parameter | Optimal Conditions | Effect on Yield |
---|---|---|
Temperature | 80-120°C for cyclization; 30-60°C for N-methylation | Higher temperatures accelerate reaction but may promote side reactions |
Solvent | DMF or acetonitrile for cyclization; THF or DMF for methylation | Polar aprotic solvents enhance reaction rates |
Catalyst | Nickel or palladium catalysts | Improves cyclization efficiency |
Reaction Time | 4-24 hours depending on method | Extended times may be needed for complete conversion |
Base (for methylation) | K2CO3, NaH, or Cs2CO3 | Stronger bases accelerate N-methylation |
Industrial production typically employs optimized versions of these laboratory methods, focusing on yield, purity, and cost-effectiveness. The choice of catalysts, solvents, and reaction conditions are crucial factors in achieving efficient synthesis on a larger scale.
Chemical Reactivity
Reactivity Profile
6-Fluoro-1-methyl-1H-benzo[d]imidazole exhibits chemical reactivity characteristic of benzimidazole derivatives, with modifications due to the presence of the fluorine atom and N-methyl group. Its reactivity profile includes:
Electrophilic Aromatic Substitution
The benzene portion can undergo electrophilic substitution reactions, although with reduced reactivity compared to non-fluorinated analogs. The fluorine atom acts as a meta-director and deactivator, making positions 4 and 7 more susceptible to substitution.
Nucleophilic Aromatic Substitution
The fluorine atom can be displaced by nucleophiles under appropriate conditions, providing a versatile handle for further derivatization. This reaction typically requires activation by electron-withdrawing groups, which the imidazole ring can provide to some extent.
C-H Activation
Biological Activities
Pharmacological Profile
Based on the known activities of related benzimidazole derivatives, 6-Fluoro-1-methyl-1H-benzo[d]imidazole likely exhibits a range of biological activities. The benzimidazole scaffold is associated with diverse pharmacological properties, which are modulated by specific substitution patterns.
Antimicrobial Activity
Compound Type | IC50 Range (μM) | Primary Mechanisms |
---|---|---|
Fluorinated benzimidazoles | 7.8-15.2 | Topoisomerase inhibition, Tubulin binding |
Brominated fluorobenzimidazoles | 5.2-10.4 | Enhanced cellular uptake, DNA intercalation |
Carboxylated benzimidazoles | 10.5-25.3 | Enzyme inhibition, Apoptosis induction |
Anti-inflammatory and Other Activities
Benzimidazole derivatives may also possess anti-inflammatory properties through modulation of inflammatory pathways. Additionally, certain fluorinated benzimidazoles have demonstrated antioxidant, anticonvulsant, and analgesic activities in preclinical models.
Mechanisms of Action
The biological activity of 6-Fluoro-1-methyl-1H-benzo[d]imidazole likely stems from several mechanisms of action, which can be inferred from studies on related compounds:
Enzyme Inhibition
Benzimidazole derivatives can inhibit various enzymes, including topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the induction of apoptosis in cancer cells, making the compound a potential candidate for anticancer therapy.
Membrane Interactions
The lipophilic nature of fluorinated benzimidazoles enables interaction with bacterial cell membranes, potentially disrupting membrane integrity and function. This mechanism contributes to their antimicrobial properties.
Cell Cycle Modulation
Studies on related compounds indicate that benzimidazoles can influence cell signaling pathways that regulate the cell cycle, promoting cell cycle arrest in tumor cells. The fluorine substitution can enhance this effect through improved target binding and cellular penetration.
Structure-Activity Relationships
Impact of Fluorination
The position and nature of substitution on the benzimidazole scaffold significantly influence biological activity. For 6-Fluoro-1-methyl-1H-benzo[d]imidazole, the fluorine atom at position 6 confers specific advantages:
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Enhanced metabolic stability by blocking a potential site of oxidative metabolism
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Increased lipophilicity, improving membrane penetration
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Altered electronic distribution, potentially enhancing binding interactions with target proteins
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Possible bioisosteric replacement for hydrogen, with minimal steric impact but significant electronic effects
Role of N-Methylation
The methyl group at the N1 position affects several properties:
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Prevents formation of hydrogen bonds that would normally occur with the imidazole NH
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Alters the electron distribution in the imidazole ring
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May improve pharmacokinetic properties by reducing hydrogen bond donor capacity
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Influences the compound's interaction with metabolic enzymes, potentially altering its metabolic profile
Comparative Analysis with Structural Analogs
Comparing 6-Fluoro-1-methyl-1H-benzo[d]imidazole with structurally related compounds provides insights into how specific modifications affect biological activity:
Structural Modification | Effect on Antimicrobial Activity | Effect on Anticancer Activity | Effect on Physicochemical Properties |
---|---|---|---|
5-Bromo-6-fluoro substitution | Enhanced activity against Gram-positive bacteria | Increased cytotoxicity | Higher lipophilicity, lower aqueous solubility |
Carboxylate substitution | Reduced antibacterial activity | Moderate to high cytotoxicity | Improved aqueous solubility, reduced lipophilicity |
Removal of N-methyl group | Variable effects depending on target | Often reduced activity | Increased hydrogen bond donation capability |
Addition of electron-withdrawing groups | Generally enhanced antimicrobial activity | Often enhanced cytotoxicity | Altered electronic properties and reactivity |
This comparative analysis highlights the critical role of specific substituents in modulating the biological activity and physicochemical properties of benzimidazole derivatives .
Applications and Research Directions
Pharmaceutical Applications
The unique properties of 6-Fluoro-1-methyl-1H-benzo[d]imidazole make it a promising candidate for various pharmaceutical applications:
Antimicrobial Development
The compound's potential antibacterial and antifungal properties could be exploited in the development of new antimicrobial agents, particularly against resistant strains. The fluorine substitution may enhance efficacy through improved metabolic stability and target binding.
Anticancer Research
Based on the anticancer properties observed in related benzimidazoles, 6-Fluoro-1-methyl-1H-benzo[d]imidazole could serve as a lead compound for developing novel anticancer agents. Its ability to potentially inhibit enzymes critical for DNA replication and cell division makes it particularly interesting for this application .
Other Therapeutic Areas
Additional potential applications include:
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Anti-inflammatory agents
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Antiviral therapeutics
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Central nervous system (CNS) drugs, leveraging the compound's likely ability to cross the blood-brain barrier
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Immunomodulatory agents
Research Applications
In research settings, 6-Fluoro-1-methyl-1H-benzo[d]imidazole may serve as:
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A molecular probe for studying biological systems
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A building block for the synthesis of more complex molecules
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A reference compound for structure-activity relationship studies
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A tool for investigating fluorine effects in medicinal chemistry
Current Research Trends
Current research on fluorinated benzimidazoles is focused on several key areas:
Research Area | Key Objectives | Potential Impact |
---|---|---|
Synthetic methodology | Development of more efficient, selective synthesis routes | Improved access to diverse benzimidazole libraries |
Biological target identification | Elucidation of specific protein targets and binding modes | Enhanced understanding of mechanism of action |
Structure optimization | Design of derivatives with improved potency and selectivity | Development of clinically viable drug candidates |
Combination approaches | Investigation of synergistic effects with established therapies | Novel therapeutic strategies for resistant conditions |
Future Perspectives and Challenges
Emerging Research Opportunities
The field of fluorinated benzimidazoles, including 6-Fluoro-1-methyl-1H-benzo[d]imidazole, presents several promising research opportunities:
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Development of benzimidazole-based hybrid molecules incorporating other pharmacophores
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Exploration of novel biological targets beyond traditional applications
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Investigation of structure-activity relationships using computational and experimental approaches
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Application in materials science and chemical biology
Technical Challenges
Despite the potential of 6-Fluoro-1-methyl-1H-benzo[d]imidazole, several challenges remain:
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Optimization of selectivity for specific targets to minimize off-target effects
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Enhancement of pharmacokinetic properties for improved in vivo efficacy
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Development of cost-effective and environmentally friendly synthesis methods
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Addressing potential toxicity issues associated with some benzimidazole derivatives
Future Directions
Future research on 6-Fluoro-1-methyl-1H-benzo[d]imidazole may focus on:
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Detailed investigation of its interactions with specific biological targets using structural biology approaches
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Development of novel derivatives with enhanced properties for specific applications
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Exploration of its potential in combination therapies for resistant infections or cancers
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Utilization of advanced synthetic methods to access previously challenging modifications
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